molecular formula C9H19NO2 B3241328 Methyl 3-(butylamino)butanoate CAS No. 14553-88-9

Methyl 3-(butylamino)butanoate

Cat. No. B3241328
CAS RN: 14553-88-9
M. Wt: 173.25 g/mol
InChI Key: SIKJYUFAUWNVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Methyl Butanoate, involves esterification reaction involving butyric acid and methanol over a catalyst . The reduction strategy consists in the use of artificial intelligence to define the main chain and produce a skeletal mechanism, apply the traditional hypotheses of steady-state and partial equilibrium, and justify these assumptions through an asymptotic analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(butylamino)butanoate” can be inferred from its name and similar compounds. It likely contains an ester functional group (from the “oate” suffix), a butyl group (a four-carbon chain), and an amino group attached to the third carbon .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as Methyl Butanoate, are complex and involve multiple steps. The computational treatment of detailed kinetic reaction mechanisms for combustion is expensive, especially in the case of biodiesel fuels . As Methyl Butanoate is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain, it has been used to obtain a reduced kinetic mechanism for the MB .


Physical And Chemical Properties Analysis

Based on similar compounds, “Methyl 3-(butylamino)butanoate” is likely a colorless liquid with low solubility in water . It may have a fruity odor, as is common with many esters .

Scientific Research Applications

1. Autoignition Chemistry in Biodiesel Fuel

Methyl butanoate is a key surrogate for fatty acid esters in biodiesel fuel. A detailed study by Jiao, Zhang, and Dibble (2015) analyzed the thermodynamics and kinetics of its autoignition chemistry. They highlighted the importance of hydroperoxy alkylperoxy radicals in diesel fuel autoignition and identified significant reaction pathways, essential for understanding methyl butanoate’s role in biodiesel autoignition (Jiao, Zhang, & Dibble, 2015).

Safety and Hazards

“Methyl 3-(butylamino)butanoate” is likely flammable, and vapors may form explosive mixtures with air . It should be handled with care, avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for research into “Methyl 3-(butylamino)butanoate” and similar compounds could involve further exploration of their potential uses in industry, such as in the production of biodiesel fuels . Additionally, more detailed studies into their physical and chemical properties, as well as their safety and hazards, would be beneficial.

properties

IUPAC Name

methyl 3-(butylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJYUFAUWNVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(butylamino)butanoate

Synthesis routes and methods

Procedure details

The reaction was carried out in a manner similar to that in Example 9, except that 26.2 mg (0.0292 mmol) of Ru(OCOCH3)2((S)-tol-binap), 0.500 mg (2.92 mmol) of methyl 3-(n-butylamino)crotonate and 2.5 ml of 10% hydrogen chloride-methanol solution were used instead of 78.0 mg (0.0869 mmol) of Ru(OCOCH3)2((S)-tol-binap), 1.00 g (8.69 mmol) of methyl 3-aminocrotonate and 5 ml of 2,2,2-trifluoroethanol, respectively, and except that the reaction was carried out for 16 hours instead of 15 hours, and the reaction mixture was treated as in Example 9 to give methyl 3-(n-butylamino)butanoate in a yield of 10.6%.
[Compound]
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
26.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
78 mg
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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